![molecular formula C13H17N B11753498 (1R,5S,8R)-8-phenyl-3-azabicyclo[3.2.1]octane](/img/structure/B11753498.png)
(1R,5S,8R)-8-phenyl-3-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S,8R)-8-phenyl-3-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure with a phenyl group attached to an azabicyclo octane framework. This compound is of significant interest in various fields of chemistry and pharmacology due to its structural complexity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,8R)-8-phenyl-3-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene reacts with a dienophile to form the bicyclic structure.
Introduction of the azabicyclo moiety: This step often involves the use of nitrogen-containing reagents to introduce the azabicyclo structure.
Phenyl group attachment: The phenyl group can be introduced through various methods, such as Friedel-Crafts alkylation or Suzuki coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,8R)-8-phenyl-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride and alkyl halides in anhydrous conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated bicyclic compounds.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
(1R,5S,8R)-8-phenyl-3-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1R,5S,8R)-8-phenyl-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-Phenylpropenoate Hydrochloride:
Hyoscyamine: Another compound with a similar bicyclic structure but different pharmacological properties.
Uniqueness
(1R,5S,8R)-8-phenyl-3-azabicyclo[3.2.1]octane is unique due to its specific stereochemistry and the presence of a phenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of (1R,5S,8R)-8-phenyl-3-azabicyclo[321]octane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(1R,5S)-8-phenyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H17N/c1-2-4-10(5-3-1)13-11-6-7-12(13)9-14-8-11/h1-5,11-14H,6-9H2/t11-,12+,13? |
InChI Key |
BGCULJQWALNKFG-FUNVUKJBSA-N |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1C2C3=CC=CC=C3 |
Canonical SMILES |
C1CC2CNCC1C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


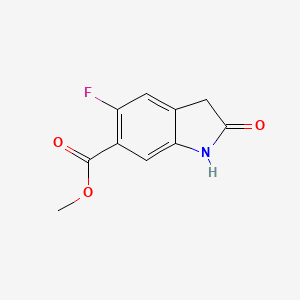
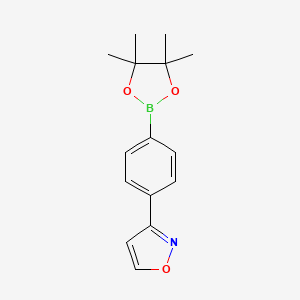
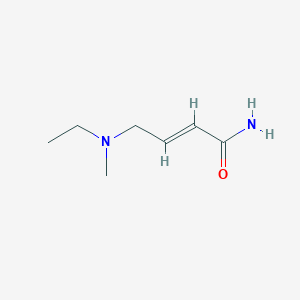
![(2E)-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11753455.png)
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B11753461.png)
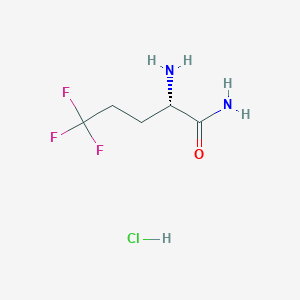
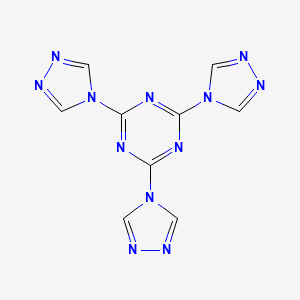
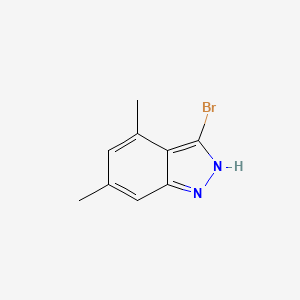
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11753477.png)
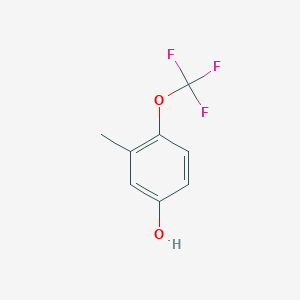
![2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11753479.png)
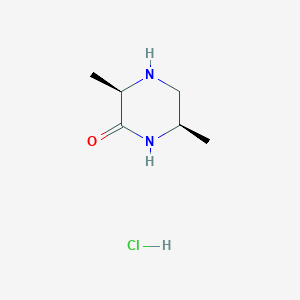
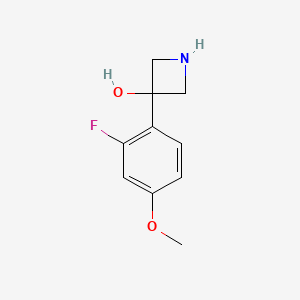
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11753504.png)
